molecular formula C8H7ClN2 B089158 5-Chloro-1-methyl-benzoimidazole CAS No. 10394-36-2

5-Chloro-1-methyl-benzoimidazole

Cat. No.: B089158
CAS No.: 10394-36-2
M. Wt: 166.61 g/mol
InChI Key: DKTVQKUFTJLEGT-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-benzoimidazole is a heterocyclic aromatic compound belonging to the benzimidazole class, characterized by a fused benzene and imidazole ring system. The compound features a chlorine atom at position 5 and a methyl group at position 1 of the benzimidazole scaffold. Benzimidazole derivatives are widely studied for their pharmacological and chemical properties, including antibacterial, anticancer, and enzyme inhibitory activities . The methyl group at position 1 and chloro substituent at position 5 likely influence its electronic properties, solubility, and biological interactions, as seen in related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-benzoimidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with chloroacetic acid, followed by cyclization under acidic conditions. Another approach involves the reaction of o-phenylenediamine with chloroformic acid derivatives in the presence of a base.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-benzoimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazole ring can be reduced to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Products include 5-amino-1-methyl-benzoimidazole and 5-thio-1-methyl-benzoimidazole.

    Oxidation Reactions: Products include 5-chloro-1-formyl-benzoimidazole and 5-chloro-1-carboxy-benzoimidazole.

    Reduction Reactions: Products include 5-chloro-1-methyl-dihydrobenzoimidazole.

Scientific Research Applications

Chemical Synthesis

5-Chloro-1-methyl-benzimidazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for the introduction of various functional groups, making it versatile for creating derivatives with enhanced properties.

Table 1: Synthesis Yields of Derivatives

CompoundYield (%)Method
4a40Conventional
4b70Microwave irradiation
4c99Microwave irradiation

Antimicrobial Properties

Research indicates that 5-Chloro-1-methyl-benzimidazole and its derivatives exhibit significant antimicrobial activity against a range of pathogens. This includes efficacy against both bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundTarget PathogenMIC (μg/mL)Standard (Ciprofloxacin)
4kEscherichia coli28
4bStaphylococcus aureus (MSSA)416
4kCandida albicans84

These results demonstrate that certain derivatives possess broad-spectrum antimicrobial potential, comparable to established antibiotics.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

Table 3: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (μg/mL)Reference Drug (Paclitaxel)
4dMCF-75.126.13
4bA54910.285.00

The data suggest that several derivatives are comparable to established chemotherapeutic agents, highlighting their potential for further development in cancer therapy.

Case Studies

Several case studies illustrate the effectiveness of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy : A derivative was tested against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant inhibition compared to traditional antibiotics.
  • Case Study on Anticancer Activity : In vivo studies indicated that treatment with selected benzimidazole derivatives resulted in reduced tumor growth in xenograft models.

Industrial Applications

Beyond biological applications, 5-Chloro-1-methyl-benzimidazole is utilized in the production of dyes, pigments, and corrosion inhibitors, showcasing its versatility in industrial chemistry.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-benzoimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to the active sites of enzymes, inhibiting their activity. The chlorine atom and the methyl group play crucial roles in enhancing the binding affinity and specificity of the compound. The pathways involved often include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 1

Modifications at position 1 significantly alter physical and chemical properties:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Properties/Applications Source
5-Chloro-1-ethyl-2-methyl-1H-benzimidazole 1-Et, 2-Me, 5-Cl C₁₀H₁₁ClN₂ 194.66 84–86 165–170 (4 Torr) Higher lipophilicity; antibacterial potential
5-Chloro-1-methoxybenzimidazole 1-OMe, 5-Cl C₈H₇ClN₂O 198.61 Intermediate in synthesis; polar due to methoxy group
5-Chloro-2-methyl-1-phenyl-1H-benzimidazole 1-Ph, 2-Me, 5-Cl C₁₄H₁₁ClN₂ 242.70 Marketed chemical; aromatic bulk enhances stability

Key Observations :

  • Ethyl vs.
  • Methoxy Group : Introduces polarity, affecting solubility and reactivity in synthetic pathways .

Substituent Variations at Position 2

Position 2 modifications impact electronic distribution and biological activity:

Compound Name Substituents Molecular Formula Molecular Weight Key Findings Source
2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole 2-(Butoxy), 5-Cl C₁₇H₁₇ClN₂O 300.79 Enhanced steric bulk; potential for material science applications
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole 1-(Benzyl), 2-(Ph-Cl) C₂₀H₁₄Cl₂N₂ 365.25 IR data confirms C-N stretching; analgesic properties

Key Observations :

Key Observations :

  • Chloro Substituent : Enhances electron-withdrawing effects, improving binding to biological targets like enzymes .
  • Hybrid Structures : Combining benzimidazole with isoxazole (e.g., Entry 23b) broadens pharmacological scope .

Physical and Spectral Data Comparison

Critical spectral and physical properties from evidence:

Compound Name IR Peaks (cm⁻¹) NMR Data (δ, ppm) Melting Point (°C) Source
Phenyl-1-benzyl-5-chloro-1H-benzimidazole 3446.91 (C-H), 1457.27 (C-N)
N-Benzyl-2-(5-chloro-2-oxo) derivatives Aromatic H: 7.2–7.8; CO: 170 180–185
5-Chloro-1-ethyl-2-methyl-1H-benzimidazole 84–86

Key Observations :

  • IR Spectroscopy : C-N stretching (1390–1457 cm⁻¹) confirms imidazole ring integrity .
  • NMR : Aromatic protons resonate between 7.2–7.8 ppm, typical for benzimidazole systems .

Biological Activity

5-Chloro-1-methyl-benzoimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The following sections will detail the compound's mechanisms of action, relevant case studies, and a summary of research findings.

This compound is characterized by the presence of a chlorine atom and a methyl group on the benzimidazole ring, which plays a crucial role in its biological activity. The compound primarily acts through:

  • Enzyme Inhibition : It binds to the active sites of various enzymes, inhibiting their activity and disrupting metabolic processes.
  • Antimicrobial Activity : It has demonstrated potential against various bacterial strains and fungi, likely through mechanisms that involve disrupting cell membrane integrity and inhibiting DNA synthesis.
  • Anticancer Effects : The compound has been investigated for its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Summary of Mechanisms

MechanismDescription
Enzyme InhibitionBinds to active sites, inhibiting enzyme function
Antimicrobial ActivityDisrupts cell membranes and inhibits DNA synthesis
Anticancer EffectsInduces apoptosis through interference with signaling pathways

Antimicrobial Activity

Research has shown that this compound exhibits varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. A study reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial effects of this compound against several bacterial strains:

Bacterial StrainMIC (µg/mL)Effectiveness
Methicillin-susceptible S. aureus (MSSA)32Moderate
Methicillin-resistant S. aureus (MRSA)16High
Escherichia coli64Moderate
Pseudomonas aeruginosa128Low

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce cytotoxic effects on cancer cell lines, particularly prostate cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies using the MTT assay revealed the following IC50 values for this compound:

Cell LineIC50 (µg/mL)Effectiveness
PC3 (Prostate Cancer)94.48High
WRL-68 (Normal Cells)213.6Low

Comparative Analysis with Similar Compounds

When comparing this compound with similar benzimidazole derivatives, it is evident that structural modifications significantly influence biological activity.

Comparison Table

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compoundMSSA: 32 µg/mLPC3: 94.48 µg/mL
5-Chloro-2-methyl-benzoimidazoleMSSA: 16 µg/mLPC3: 120 µg/mL
5-Bromo-1-methyl-benzoimidazoleMSSA: 64 µg/mLPC3: 150 µg/mL

Q & A

Basic Research Questions

Q. What are established synthetic routes for 5-Chloro-1-methyl-benzimidazole, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves condensation reactions between 4-chloro-1,2-phenylenediamine and acetic acid derivatives under acidic conditions. For example, cyclization using polyphosphoric acid (PPA) at 120–140°C yields the benzimidazole core. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol improves purity. Structural validation requires multi-spectral analysis:

  • IR spectroscopy to confirm N–H and C–Cl stretches (~3100 cm⁻¹ and ~700 cm⁻¹, respectively) .
  • ¹H/¹³C NMR to verify methyl (–CH₃) and aromatic proton environments (e.g., deshielded protons adjacent to chlorine) .
  • LCMS for molecular ion ([M+H]⁺) matching the theoretical mass .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH, 40°C/75% RH, and light-exposed conditions (ICH Q1A guidelines). Monitor degradation via HPLC with a C18 column (UV detection at 254 nm). Compare peak area reductions and degradation product formation over 1–6 months. Stability is confirmed if purity remains >95% under recommended storage (desiccated, –20°C) .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of 5-Chloro-1-methyl-benzimidazole to biological targets?

  • Methodological Answer : Use AutoDock Vina for molecular docking:

  • Prepare the ligand (compound) and receptor (e.g., microbial enzyme) using AutoDock Tools (add charges, optimize torsion angles).
  • Define a grid box around the receptor’s active site.
  • Run docking with exhaustiveness = 20 for accurate sampling.
  • Analyze binding modes and scores (ΔG values ≤ –7 kcal/mol indicate strong affinity). Cross-validate with MD simulations (e.g., GROMACS ) to assess stability of ligand-receptor complexes .

Q. How can crystallographic data resolve contradictions in NMR/IR structural assignments?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths/angles. For example:

  • Grow crystals via slow evaporation (solvent: DCM/hexane).
  • Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
  • Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares). Key metrics:
  • R-factor < 0.05 and CCDC deposition (e.g., CCDC 1234567) validate geometry .
  • Compare experimental vs. calculated NMR shifts (software: GIAO/DFT ) to resolve ambiguities .

Q. What experimental designs optimize derivatives for enhanced antimicrobial activity?

  • Methodological Answer : Employ a SAR-driven approach :

  • Derivatization : Introduce substituents at N1 (methyl) or C5 (chlorine) positions via nucleophilic substitution or cross-coupling (e.g., Suzuki reaction).
  • Bioassay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values ≤ 16 µg/mL indicate potency).
  • Mechanistic studies : Perform time-kill assays and SEM imaging to observe cell membrane disruption .

Q. Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 71% vs. 80%) for similar derivatives?

  • Methodological Answer : Re-evaluate reaction parameters:

  • Catalyst loading : Higher Pd/C ratios (5 mol%) may improve Suzuki coupling efficiency .
  • Solvent polarity : Switch from DMF to DMSO to enhance intermediate solubility.
  • Temperature control : Use microwave-assisted synthesis (100°C, 30 min) for higher reproducibility .
    Validate via HPLC-DAD to quantify unreacted starting material and byproducts .

Properties

IUPAC Name

5-chloro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTVQKUFTJLEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40311263
Record name 5-chloro-1-methyl-benzoimidazole
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Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10394-36-2
Record name 5-Chloro-1-methyl-1H-benzimidazole
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Record name NSC 240754
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Record name NSC240754
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Record name 5-chloro-1-methyl-benzoimidazole
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